molecular formula C15H19NO2 B15303942 Benzyl 2-ethenylpiperidine-1-carboxylate

Benzyl 2-ethenylpiperidine-1-carboxylate

Cat. No.: B15303942
M. Wt: 245.32 g/mol
InChI Key: LYSTVDAONFLLCE-UHFFFAOYSA-N
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Description

Benzyl 2-ethenylpiperidine-1-carboxylate is a piperidine derivative characterized by a benzyloxycarbonyl (Cbz) group at the 1-position and an ethenyl substituent at the 2-position of the piperidine ring. Its structural analogues, such as benzyl-substituted piperidine carboxylates with varying functional groups, offer insights into its hypothetical properties and applications.

Properties

IUPAC Name

benzyl 2-ethenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-14-10-6-7-11-16(14)15(17)18-12-13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSTVDAONFLLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-ethenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base like sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 2-ethenylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-ethenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing neurotransmission.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares benzyl 2-ethenylpiperidine-1-carboxylate with structurally related compounds, focusing on substituent effects, hazards, and applications.

Structural and Functional Group Variations

Key analogues include:

Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂): Features an amino group at the 4-position .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (C₁₈H₂₃NO₅): Contains an ethoxycarbonylpropyl substituent at the 4-position .

Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate : Includes ethyl and hydroxyl groups at the 2- and 4-positions, respectively .

Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (C₁₈H₂₃NO₅): Ethoxycarbonylethyl substituent at the 4-position .

Table 1: Structural and Hazard Comparison
Compound Name Substituents (Position) Molecular Formula Hazard Classification Key Applications/Notes
This compound Ethenyl (2), Cbz (1) Not provided Unknown Hypothetical synthetic intermediate
Benzyl 4-aminopiperidine-1-carboxylate Amino (4) C₁₃H₁₈N₂O₂ Unclassified (toxicological data lacking) Potential pharmaceutical precursor
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Ethoxycarbonylpropyl (4) C₁₈H₂₃NO₅ No known hazard Laboratory reagent for organic synthesis
Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate Ethyl (2), hydroxyl (4) Not provided Not classified Unspecified research use
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Ethoxycarbonylethyl (4) C₁₈H₂₃NO₅ Not classified Intermediate in drug discovery

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